molecular formula C7H7F3O B2461939 1-(trifluoromethyl)spiro[2.3]hexan-5-one CAS No. 2445793-28-0

1-(trifluoromethyl)spiro[2.3]hexan-5-one

Cat. No.: B2461939
CAS No.: 2445793-28-0
M. Wt: 164.127
InChI Key: PDEUCZSAQGCTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(trifluoromethyl)spiro[23]hexan-5-one is a chemical compound characterized by a spirocyclic structure with a trifluoromethyl group attached to the spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(trifluoromethyl)spiro[2.3]hexan-5-one typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group into the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(trifluoromethyl)spiro[2.3]hexan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(trifluoromethyl)spiro[2.3]hexan-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(trifluoromethyl)spiro[2.3]hexan-5-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. This can lead to inhibition or modulation of enzymatic activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.3]hexan-5-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Spiro[2.3]hexan-4-one: Similar spirocyclic structure but with the ketone group at a different position.

    Dispiro[2.1.2.1]octan-4-one: Contains two spirocyclic units, leading to more complex reactivity.

Uniqueness

1-(trifluoromethyl)spiro[2.3]hexan-5-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for designing molecules with specific properties and functions.

Properties

IUPAC Name

2-(trifluoromethyl)spiro[2.3]hexan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O/c8-7(9,10)5-3-6(5)1-4(11)2-6/h5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEUCZSAQGCTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12CC(=O)C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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